1-(5-Fluoropyridin-3-yl)ethan-1-ol

Description

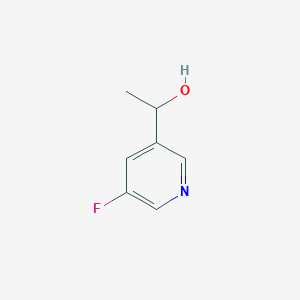

1-(5-Fluoropyridin-3-yl)ethan-1-ol is a fluorinated pyridine derivative with the molecular formula C₇H₈FNO and a molecular weight of 141.15 g/mol . Its CAS registry number is 1249603-25-5, and it is cataloged under MDL number MFCD14684016 . Structurally, it consists of a pyridine ring substituted with a fluorine atom at the 5-position and an ethanol group at the 3-position.

The compound is of interest in medicinal chemistry and catalysis due to the electron-withdrawing fluorine substituent, which can modulate reactivity and binding affinity.

Properties

IUPAC Name |

1-(5-fluoropyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMTZWDRLGAXNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CN=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249603-25-5 | |

| Record name | 1-(5-fluoropyridin-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Fluoropyridin-3-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 5-fluoropyridine with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product . Another method includes the reduction of 1-(5-fluoropyridin-3-yl)ethanone using a reducing agent like sodium borohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoropyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 1-(5-fluoropyridin-3-yl)ethanone using oxidizing agents like chromium trioxide.

Reduction: The compound can be reduced to form 1-(5-fluoropyridin-3-yl)ethane using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Oxidation: 1-(5-Fluoropyridin-3-yl)ethanone.

Reduction: 1-(5-Fluoropyridin-3-yl)ethane.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

1-(5-Fluoropyridin-3-yl)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(5-Fluoropyridin-3-yl)ethan-1-ol with structurally related pyridinyl and aryl ethanol derivatives, focusing on substituent effects, synthesis, physicochemical properties, and biological activity.

Table 1: Key Comparisons of Pyridinyl and Aryl Ethanol Derivatives

Key Observations:

Steric and Electronic Modulation: The 2,4,6-trimethylpyridine derivative exhibits significant hemorheological activity, likely due to steric shielding and lipophilic interactions .

Synthetic Efficiency: High enantiomeric excess (99% ee) is achievable for pyridinyl ethanols using heterogeneous catalysts like G-CLRu(II), as demonstrated for 1-(Pyridin-3-yl)ethan-1-ol and 1-(3-Nitrophenyl)ethan-1-ol .

Biological Activity :

- The trimethylpyridine analog shows in vitro hemorheological activity, reducing blood viscosity by 40% compared to controls .

- Fluorinated derivatives like the target compound are prioritized in drug discovery for metabolic stability and target affinity, as seen in the patented diabetes therapeutic .

Structural Diversity :

- Chloro-fluoro analogs (e.g., 1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-ol ) provide insights into halogen-bonding interactions but lack reported biological data .

Biological Activity

1-(5-Fluoropyridin-3-yl)ethan-1-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological properties. The presence of a fluorine atom in the pyridine ring enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and highlighting key studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 156.16 g/mol. The compound features an alcohol group attached to an ethyl chain and a fluorinated pyridine ring. The stereochemistry of the compound is significant, as it influences its interaction with biological targets.

Antibacterial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity. A study found that compounds containing a pyridine ring, including this one, showed effectiveness against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The electronegativity of the fluorine atom is believed to enhance interactions with bacterial targets, contributing to its antibacterial efficacy.

Anticancer Activity

The compound has also been evaluated for its potential anticancer properties. Studies suggest that derivatives may exhibit activity against certain cancer cell lines, possibly due to their ability to interact with specific receptors or enzymes involved in tumor growth . The lipophilic nature of the compound could improve its pharmacokinetic properties, enhancing bioavailability and therapeutic effectiveness.

While specific mechanisms of action for this compound are not fully elucidated, it is hypothesized that the compound may interact with various biological macromolecules, including proteins and nucleic acids. The fluorine atom enhances the ability to form hydrogen bonds and engage in π-stacking interactions, which are crucial for binding .

Case Study 1: Antibacterial Evaluation

In a recent study, several derivatives of this compound were synthesized and tested for antibacterial activity. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics, suggesting their potential as new antibacterial agents .

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Derivative A | 0.25 | Staphylococcus aureus |

| Derivative B | 0.50 | Streptococcus pneumoniae |

Case Study 2: Anticancer Activity

A series of experiments evaluated the anticancer effects of this compound on various cancer cell lines. The compound demonstrated cytotoxic effects at micromolar concentrations, indicating potential as a lead compound for further development in cancer therapy .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Substitution : Reaction of a suitable alkyl halide with a pyridine derivative.

- Reduction Reactions : Reduction of corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride.

These methods allow for the efficient production of the compound while providing opportunities for further functionalization to enhance biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.